molecular formula C23H25FN4O6S B2450022 N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351591-53-1

N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2450022
CAS RN: 1351591-53-1
M. Wt: 504.53
InChI Key: UGOFSKRZLJLRKJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H25FN4O6S and its molecular weight is 504.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Staining

N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate has structural similarities with compounds known for DNA binding. Similar compounds like Hoechst 33258 are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Hoechst derivatives are utilized for chromosome and nuclear staining, DNA content analysis (flow cytometry), and analysis of plant chromosomes. These compounds also find applications as radioprotectors and topoisomerase inhibitors, thus providing a starting point for rational drug design and investigations into the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Role in Medicinal Chemistry

The chemical structure of N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate includes furan and thiazole moieties, which are significant in medicinal chemistry. Furan and thiophene derivatives are crucial structural units in drug design due to their wide range of biological activities. These heterocycles are part of bioactive molecules, including nucleobases, nucleosides, and their analogues, playing a vital role in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The inclusion of heteroaryl substituents in medicinal compounds can significantly impact their activities, leading to the development of compounds with optimized therapeutic effects (Ostrowski, 2022).

Implications in Synthesis and Chemical Reactions

The presence of arylmethylidene derivatives of 3H-furan-2-ones, similar to the structural components of N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate , indicates a wide range of chemical reactions and synthesis opportunities. These compounds engage in reactions with C-, N-, N,N-, and N,O-nucleophilic agents, leading to the formation of various acyclic, cyclic, and heterocyclic compounds. The direction of these reactions is influenced by the structure of the reagents, the strength of the nucleophilic agent, and the reaction conditions, demonstrating the compound's versatility in chemical synthesis and potential applications in developing new materials or pharmaceuticals (Kamneva, Anis’kova, & Egorova, 2018).

Biological Activities and Applications

The structural components of N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate are related to compounds with notable biological activities. Thiazole and oxazole derivatives exhibit a variety of biological activities, including antifungal, antiparasitic, anti-inflammatory, and anticancer properties. Recent studies have focused on the antiproliferative and antitumor activities of these compounds, showcasing their potential in medicinal applications and drug development. The systematic review of these compounds emphasizes their importance in medicinal chemistry and their potential as leads for new therapeutic agents (Guerrero-Pepinosa et al., 2021).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S.C2H2O4/c22-17-5-3-16(4-6-17)12-23-20(27)13-25-7-9-26(10-8-25)14-21-24-18(15-29-21)19-2-1-11-28-19;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOFSKRZLJLRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

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